Elevated Lipophilicity and Halogen Bonding Capacity Relative to the Des-Iodo Phenyl Analog
Removing the iodine atom from the 3-iodophenyl ring produces the des-iodo analog 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The iodine increases the computed partition coefficient (XLogP3) from 2.3 (des-iodo) to 3.0 (3-iodo) [1][2], a 0.7 log unit gain that predicts enhanced membrane permeability. Additionally, the C–I bond provides a σ-hole that enables halogen bonding with backbone carbonyls or carboxylate side chains in target proteins—an interaction inaccessible to the unsubstituted phenyl analog [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Des-iodo analog (6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): XLogP3 = 2.3 |
| Quantified Difference | Δ XLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
In cell-based screening, a 0.7 log unit increase in lipophilicity can translate to a ~5-fold increase in passive membrane permeability, directly influencing intracellular target engagement and hit confirmation rates.
- [1] PubChem Compound Summary for CID 3130155, 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 600131, 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [3] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C. & Boeckler, F. M. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem. 56, 1363–1388 (2013). View Source
